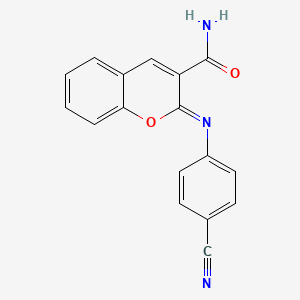
(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O and its molecular weight is 396.442. The purity is usually 95%.
BenchChem offers high-quality (4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Degradation
This compound has been studied in the context of microbial degradation . The research team at Shanghai Jiao Tong University’s School of Life Sciences and Technology has analyzed the metabolic pathways and evolutionary origins of two dichloronitrobenzene-degrading bacteria from the same pollution point .
Anti-Fibrosis Activity
A study published in the journal Molecules reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including “(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone”, and evaluated their anti-fibrotic activities . The compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
DPP-IV Inhibitors
This compound could potentially be developed as a DPP-IV inhibitor . DPP-IV inhibitors are being developed as a treatment for obesity because they lead to satiety in rats and slow down digestion of foods in the intestines, resulting in weight loss . They also control blood glucose and lipid levels in animal experiments .
Medicinal Chemistry
The compound is part of a class of molecules that have a pyrimidine moiety, which is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Antimicrobial Activity
Pyrimidine derivatives, such as this compound, are known to have antimicrobial properties .
Antiviral Activity
Pyrimidine derivatives are also known for their antiviral activities .
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down certain proteins, including some that are involved in regulating insulin secretion. Inhibiting DPP-IV can help to increase the levels of these proteins, which can help to regulate blood glucose levels.
Mode of Action
The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion in response to meals. As a result, blood glucose levels are better regulated.
Biochemical Pathways
The inhibition of DPP-IV leads to increased levels of incretin hormones. These hormones stimulate the pancreas to release more insulin, a hormone that helps cells absorb glucose from the bloodstream. At the same time, they inhibit the release of glucagon, a hormone that signals the liver to release stored glucose into the bloodstream. The net effect is a decrease in blood glucose levels .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon secretion. This leads to increased insulin availability and decreased glucagon levels, which together help to lower blood glucose levels .
Propriétés
IUPAC Name |
[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNLHCGUHHUJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

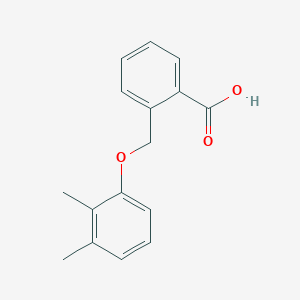
![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)
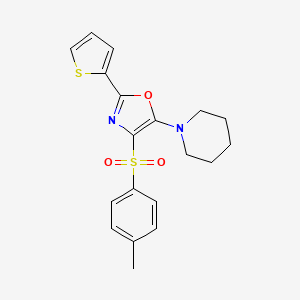
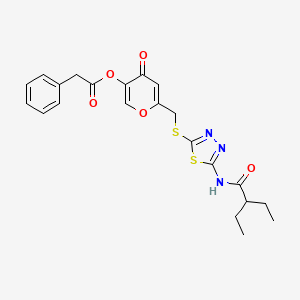
![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)


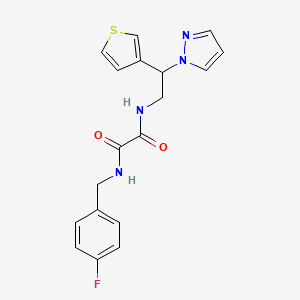

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)
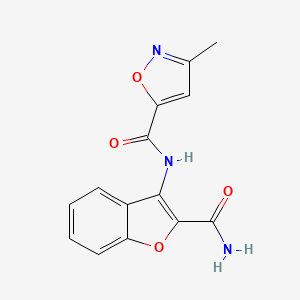
![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)
